(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol
Overview
Description
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol is an organic compound with the molecular formula C9H10BrNO It is characterized by the presence of a bromopyridine moiety attached to a cyclopropyl group, which is further connected to a methanol group
Preparation Methods
The synthesis of (1-(5-Bromopyridin-2-YL)cyclopropyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and cyclopropylmethanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the cyclopropylmethanol, followed by the addition of 5-bromopyridine.
Reaction Mechanism: The deprotonated cyclopropylmethanol acts as a nucleophile, attacking the electrophilic carbon in the 5-bromopyridine, leading to the formation of the desired product.
Purification: The crude product is then purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromopyridine moiety can be reduced to the corresponding pyridine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-(5-Bromopyridin-2-YL)cyclopropyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol can be compared with other similar compounds, such as:
(1-(5-Chloropyridin-2-YL)cyclopropyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(5-Fluoropyridin-2-YL)cyclopropyl)methanol: Similar structure but with a fluorine atom instead of bromine.
(1-(5-Iodopyridin-2-YL)cyclopropyl)methanol: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogen-substituted analogs.
Properties
IUPAC Name |
[1-(5-bromopyridin-2-yl)cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-8(11-5-7)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHQGQAGEDPWNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740622 | |
Record name | [1-(5-Bromopyridin-2-yl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827628-20-6 | |
Record name | [1-(5-Bromopyridin-2-yl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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